ETHYL 5-(ANILINOCARBONYL)-4-METHYL-2-{[(2E)-3-(4-METHYLPHENYL)-2-PROPENOYL]AMINO}-3-THIOPHENECARBOXYLATE
Overview
Description
ETHYL 5-(ANILINOCARBONYL)-4-METHYL-2-{[(2E)-3-(4-METHYLPHENYL)-2-PROPENOYL]AMINO}-3-THIOPHENECARBOXYLATE: is a complex organic compound that belongs to the class of thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(ANILINOCARBONYL)-4-METHYL-2-{[(2E)-3-(4-METHYLPHENYL)-2-PROPENOYL]AMINO}-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The key steps may include:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Anilinocarbonyl Group: This step may involve the reaction of aniline with a suitable carbonyl compound.
Attachment of the Propenoyl Group: This can be done through a condensation reaction with a propenoyl derivative.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(ANILINOCARBONYL)-4-METHYL-2-{[(2E)-3-(4-METHYLPHENYL)-2-PROPENOYL]AMINO}-3-THIOPHENECARBOXYLATE: can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
ETHYL 5-(ANILINOCARBONYL)-4-METHYL-2-{[(2E)-3-(4-METHYLPHENYL)-2-PROPENOYL]AMINO}-3-THIOPHENECARBOXYLATE:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 5-(ANILINOCARBONYL)-4-METHYL-2-{[(2E)-3-(4-METHYLPHENYL)-2-PROPENOYL]AMINO}-3-THIOPHENECARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-(ANILINOCARBONYL)-4-METHYL-2-{[(2E)-3-(PHENYL)-2-PROPENOYL]AMINO}-3-THIOPHENECARBOXYLATE
- ETHYL 5-(ANILINOCARBONYL)-4-METHYL-2-{[(2E)-3-(4-CHLOROPHENYL)-2-PROPENOYL]AMINO}-3-THIOPHENECARBOXYLATE
Uniqueness
The uniqueness of ETHYL 5-(ANILINOCARBONYL)-4-METHYL-2-{[(2E)-3-(4-METHYLPHENYL)-2-PROPENOYL]AMINO}-3-THIOPHENECARBOXYLATE lies in its specific functional groups and their arrangement, which confer distinct chemical properties and potential applications. For example, the presence of the 4-methylphenyl group may enhance its biological activity compared to similar compounds.
Properties
IUPAC Name |
ethyl 4-methyl-2-[[(E)-3-(4-methylphenyl)prop-2-enoyl]amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-4-31-25(30)21-17(3)22(23(29)26-19-8-6-5-7-9-19)32-24(21)27-20(28)15-14-18-12-10-16(2)11-13-18/h5-15H,4H2,1-3H3,(H,26,29)(H,27,28)/b15-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIIAPDOBHCPLD-CCEZHUSRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)C=CC3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)/C=C/C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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